

# Spectroscopic Profile of 2-Ethyl-5-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethyl-5-methylphenol**

Cat. No.: **B1664077**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-5-methylphenol** (CAS No: 1687-61-2), a significant aromatic compound utilized in various research and development applications, including as a potential biomarker in certain cereals.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a visual workflow for analytical procedures.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2-Ethyl-5-methylphenol**.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
6.88	d	Ar-H
6.64	d	Ar-H
6.59	s	Ar-H
4.55	s	OH
2.60	q	CH <sub>2</sub>
2.22	s	Ar-CH <sub>3</sub>
1.21	t	CH <sub>2</sub> -CH <sub>3</sub>

**<sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopic Data**

Chemical Shift (ppm)	Assignment
151.0	C-OH
137.9	C-CH <sub>3</sub> (Aromatic)
129.0	C-H (Aromatic)
127.3	C-CH <sub>2</sub> CH <sub>3</sub> (Aromatic)
121.2	C-H (Aromatic)
115.8	C-H (Aromatic)
22.9	-CH <sub>2</sub> -
20.8	Ar-CH <sub>3</sub>
14.2	-CH <sub>3</sub> (Ethyl)

**Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3400-3200	O-H stretch (broad, H-bonded)
3100-3000	C-H stretch (aromatic)
2965-2850	C-H stretch (aliphatic)
1600-1585	C=C stretch (aromatic ring)
1500-1400	C=C stretch (aromatic ring)
1260-1000	C-O stretch
900-675	C-H bend (out-of-plane aromatic)

## Mass Spectrometry (MS) Data

The mass spectrum of **2-Ethyl-5-methylphenol** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/z	Relative Intensity (%)	Putative Fragment
136	31.90	[M] <sup>+</sup> (Molecular Ion)
121	99.99	[M-CH <sub>3</sub> ] <sup>+</sup>
91	18.50	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
39	14.00	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
27	11.20	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for phenolic compounds and are adaptable for **2-Ethyl-5-methylphenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.1. Sample Preparation

- Approximately 5-10 mg of solid **2-Ethyl-5-methylphenol** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.[2][3]
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0.00 ppm.[2]
- The tube is capped and gently agitated to ensure a homogeneous solution.

### 1.2. $^1\text{H}$ NMR Spectroscopy Protocol

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse  $^1\text{H}$  NMR experiment is performed.
- To confirm the hydroxyl proton signal, a "D<sub>2</sub>O shake" experiment can be conducted by adding a drop of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shaking, and re-acquiring the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[4]

### 1.3. $^{13}\text{C}$ NMR Spectroscopy Protocol

- Using the same sample prepared for  $^1\text{H}$  NMR, the spectrometer is tuned to the  $^{13}\text{C}$  frequency.
- A standard proton-decoupled  $^{13}\text{C}$  NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.[5]
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## Fourier-Transform Infrared (FTIR) Spectroscopy

## 2.1. Sample Preparation (Solid Sample)

- A small amount of solid **2-Ethyl-5-methylphenol** is finely ground into a powder using an agate mortar and pestle.
- The powdered sample is then prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.
- Alternatively, a thin film can be prepared by dissolving a small amount of the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

## 2.2. FTIR Spectroscopy Protocol

- A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.
- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

# Gas Chromatography-Mass Spectrometry (GC-MS)

## 3.1. Sample Preparation

- A dilute solution of **2-Ethyl-5-methylphenol** is prepared in a volatile organic solvent, such as dichloromethane or methanol.<sup>[6]</sup>
- For some applications, derivatization (e.g., silylation) may be performed to increase the volatility and thermal stability of the analyte.<sup>[5]</sup>

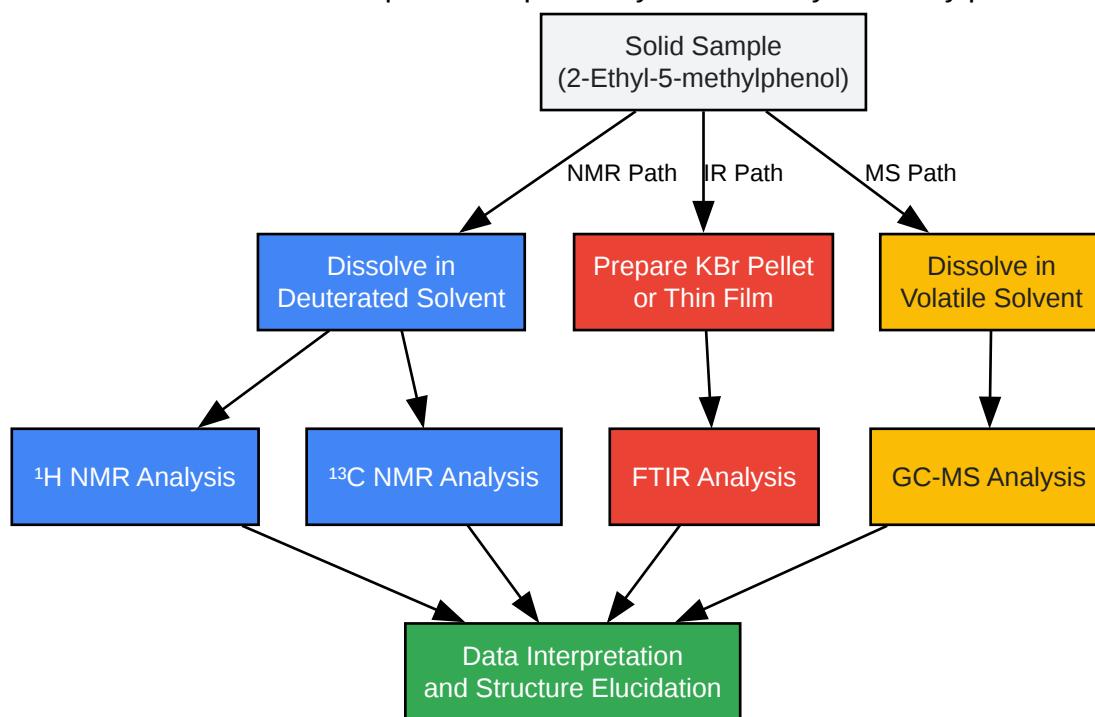
## 3.2. GC-MS Protocol

- A small volume (typically 1  $\mu$ L) of the prepared sample solution is injected into the gas chromatograph.[6]
- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.[6][7]
- The column temperature is programmed to increase over time, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.[7]
- As **2-Ethyl-5-methylphenol** elutes from the column, it enters the mass spectrometer.
- In the ion source, the molecules are bombarded with electrons (electron ionization, EI), causing them to ionize and fragment.[8]
- The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A detector records the abundance of each fragment, generating a mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Ethyl-5-methylphenol**.

## General Workflow for Spectroscopic Analysis of 2-Ethyl-5-methylphenol

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Caption: Workflow for NMR, IR, and MS analysis of **2-Ethyl-5-methylphenol**.

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